molecular formula C7H6BrN5 B11740639 4-(4-bromo-1H-imidazol-1-yl)pyrimidin-2-amine

4-(4-bromo-1H-imidazol-1-yl)pyrimidin-2-amine

Katalognummer: B11740639
Molekulargewicht: 240.06 g/mol
InChI-Schlüssel: ABMQNTTXZXAGCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-bromo-1H-imidazol-1-yl)pyrimidin-2-amine is a heterocyclic compound that features both imidazole and pyrimidine rings. The presence of these rings makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and materials science. The compound is characterized by its unique structure, which includes a bromine atom attached to the imidazole ring, enhancing its reactivity and potential for further chemical modifications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromo-1H-imidazol-1-yl)pyrimidin-2-amine typically involves the condensation of an imidazole derivative with a pyrimidine precursor. One common method includes the reaction of 4-bromo-1H-imidazole with 2-aminopyrimidine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or methanol, with sodium hydroxide (NaOH) as the base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-bromo-1H-imidazol-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The imidazole and pyrimidine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Cyclization Reactions: The compound can undergo cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the nitrogen atoms in the rings.

Wirkmechanismus

The mechanism of action of 4-(4-bromo-1H-imidazol-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom enhances the compound’s ability to form strong interactions with these targets, potentially inhibiting their activity. The imidazole and pyrimidine rings can participate in hydrogen bonding and π-π stacking interactions, further stabilizing the compound-target complex .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(4-chloro-1H-imidazol-1-yl)pyrimidin-2-amine
  • 4-(4-fluoro-1H-imidazol-1-yl)pyrimidin-2-amine
  • 4-(4-methyl-1H-imidazol-1-yl)pyrimidin-2-amine

Uniqueness

The presence of the bromine atom in 4-(4-bromo-1H-imidazol-1-yl)pyrimidin-2-amine distinguishes it from its analogs. Bromine’s larger atomic size and higher electronegativity compared to chlorine, fluorine, and methyl groups can significantly influence the compound’s reactivity and interaction with biological targets. This makes it a valuable compound for exploring new chemical and biological activities .

Eigenschaften

Molekularformel

C7H6BrN5

Molekulargewicht

240.06 g/mol

IUPAC-Name

4-(4-bromoimidazol-1-yl)pyrimidin-2-amine

InChI

InChI=1S/C7H6BrN5/c8-5-3-13(4-11-5)6-1-2-10-7(9)12-6/h1-4H,(H2,9,10,12)

InChI-Schlüssel

ABMQNTTXZXAGCL-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(N=C1N2C=C(N=C2)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.